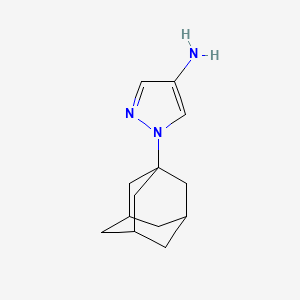

3-(3-Aminophenyl)-1,3-oxazolidin-2-one

Overview

Description

3-(3-Aminophenyl)-1,3-oxazolidin-2-one (3-APO) is an important organic compound that has been studied extensively for its various applications in scientific research. 3-APO is a heterocyclic compound, meaning it contains two or more different types of atoms in its ring structure, and has a wide range of uses in laboratory experiments. It is often used as a starting material in organic synthesis, as a building block for pharmaceuticals, and as a tool for studying the structure and function of proteins. 3-APO has also been studied for its potential therapeutic applications in the treatment of certain diseases.

Mechanism of Action

Target of Action

The primary target of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one, also known as SC209, is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancers .

Mode of Action

SC209 is a potent tubulin polymerization inhibitor . It is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002, which is generated by conjugating SC209 to a high-affinity anti-FolRα antibody . STRO-002 binds to FolRα with high affinity, rapidly internalizes into target-positive cells, and releases SC209 . SC209 then exerts its cytotoxic effects by inhibiting tubulin polymerization .

Biochemical Pathways

The primary biochemical pathway affected by SC209 involves the disruption of microtubule dynamics. By inhibiting tubulin polymerization, SC209 disrupts the formation and function of the microtubule network within cells . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth and proliferation of cancer cells .

Pharmacokinetics

STRO-002, which carries SC209, is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . SC209 is a weaker substrate for the cellular efflux pump P-glycoprotein 1, which can enhance its bioavailability in cancers with increased P-gp that are refractory to other chemotherapies .

Result of Action

The molecular and cellular effects of SC209’s action include disruption of microtubule dynamics, cell cycle arrest, and induction of apoptosis . Clinically, STRO-002 has shown promising efficacy in preclinical models, inducing significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models .

Action Environment

The action, efficacy, and stability of SC209 can be influenced by various environmental factors. For instance, the overexpression of FolRα in certain cancer cells can enhance the efficacy of SC209 . Additionally, the presence of efflux pumps like P-glycoprotein 1 can impact the bioavailability and efficacy of SC209

Future Directions

The future directions of related compounds are promising. For instance, STRO-002, a novel FRα-targeting ADC that includes the tubulin-targeting 3-aminophenyl hemiasterlin warhead, SC209, is currently being investigated in the clinic as a treatment for ovarian and endometrial cancers . More than 30 ADCs targeting 20 biomarkers are being tested in clinical trials .

Biochemical Analysis

Biochemical Properties

3-(3-Aminophenyl)-1,3-oxazolidin-2-one plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with enzymes such as oxidoreductases and transferases. These interactions often involve the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor. For instance, it can inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction . Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions such as proliferation and differentiation. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy production .

properties

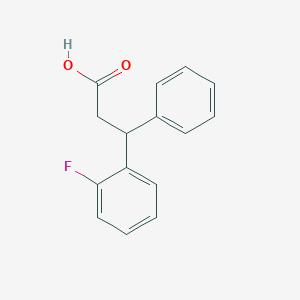

IUPAC Name |

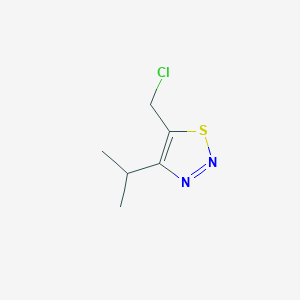

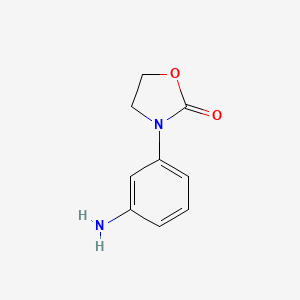

3-(3-aminophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-7-2-1-3-8(6-7)11-4-5-13-9(11)12/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGIHVFCZIFYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649591 | |

| Record name | 3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34232-43-4 | |

| Record name | 3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-aminophenyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1293994.png)

![[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1293995.png)

![2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid](/img/structure/B1293996.png)

![4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1294000.png)

![3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1294003.png)

![{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine](/img/structure/B1294011.png)